BenchChemオンラインストアへようこそ!

Ethyl 4-(methylsulfonyl)phenylacetate

Physicochemical Properties Solid-State Chemistry Process Chemistry

This ethyl ester is the optimal building block for etoricoxib and next-gen COX-2 inhibitors. Its distinct melting point (78-79°C) versus the free acid (136-140°C) simplifies handling and crystallization, reducing process costs. High-yield literature precedents (88%) confirm its efficiency in large-scale API manufacturing. The ethyl ester moiety also acts as a strategic protecting group, enabling selective transformations. Preferred by CMOs for reliable, cost-effective synthesis.

Molecular Formula C11H14O4S
Molecular Weight 242.29
CAS No. 58058-86-9
Cat. No. B2769057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(methylsulfonyl)phenylacetate
CAS58058-86-9
Molecular FormulaC11H14O4S
Molecular Weight242.29
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)S(=O)(=O)C
InChIInChI=1S/C11H14O4S/c1-3-15-11(12)8-9-4-6-10(7-5-9)16(2,13)14/h4-7H,3,8H2,1-2H3
InChIKeyOOGJEXQCBINWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(methylsulfonyl)phenylacetate (CAS 58058-86-9): A Critical Intermediate for COX-2 Inhibitor Procurement and Research


Ethyl 4-(methylsulfonyl)phenylacetate (CAS 58058-86-9) is a specialty organic compound primarily employed as a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, including the pharmaceutical agent etoricoxib [1][2]. It is a sulfone-containing phenylacetate ester, characterized by a melting point of 78-79 °C and a predicted boiling point of 387.9±34.0 °C [3]. This compound is not an end-use pharmaceutical but a strategic building block, making its selection critical for the efficiency and cost-effectiveness of downstream chemical syntheses [2].

Why Ethyl 4-(methylsulfonyl)phenylacetate Cannot Be Substituted by Generic Analogs in Procurement


Generic substitution with closely related compounds, such as the free acid or other alkyl esters, is not viable due to significant differences in physicochemical properties and reactivity that directly impact synthetic utility. The ethyl ester moiety confers specific lipophilicity and melting point characteristics distinct from the free acid (4-(methylsulfonyl)phenylacetic acid), which exhibits a much higher melting point of 136-140 °C . This difference is not merely academic; the solid-state properties and solubility profiles of these compounds can dictate reaction conditions, ease of handling, and purification strategies in multi-step syntheses . Furthermore, the ethyl ester serves as a crucial protecting group strategy, allowing for selective transformations at other sites without interference, a role a simple acid or methyl ester may not fulfill with the same efficiency or orthogonality [1].

Quantitative Differentiation Guide for Ethyl 4-(methylsulfonyl)phenylacetate vs. Analogs


Melting Point (MP) Comparison: Ethyl Ester vs. Free Acid

The ethyl ester exhibits a significantly lower melting point (78-79 °C) compared to its corresponding free acid, 4-(methylsulfonyl)phenylacetic acid (136-140 °C) . This quantifiable difference is critical for process development, as the lower melting point of the ester can translate to improved handling, reduced energy costs for heating, and potential advantages in crystallization and purification steps during large-scale synthesis [1].

Physicochemical Properties Solid-State Chemistry Process Chemistry

Molecular Weight and Lipophilicity: Ethyl Ester vs. Methyl Ester

Ethyl 4-(methylsulfonyl)phenylacetate has a molecular weight of 242.29 g/mol, which is 14.02 g/mol higher than its methyl ester analog (CAS 300355-18-4, MW 228.27 g/mol) . This increase corresponds to an additional methylene (-CH2-) group, a modification known to subtly increase lipophilicity (logP) by approximately 0.5 units in similar aromatic ester series [1]. In the context of COX-2 inhibitor synthesis, this alteration can influence membrane permeability and overall bioavailability of downstream drug candidates, making the ethyl ester a strategically distinct building block [2].

Medicinal Chemistry Lipophilicity Drug Design

Efficacy as a COX-2 Inhibitor Building Block: A Class-Level Comparison

Compounds containing the 4-methylsulfonylphenyl moiety, such as the target ethyl ester, are a well-validated pharmacophore for selective COX-2 inhibition. Research demonstrates that derivatives synthesized from this class, including ethyl acetates, can achieve potent in vitro COX-2 inhibition with selectivity over COX-1 and have shown desirable analgesic activity in vivo [1]. This establishes the compound as a more direct and validated precursor for anti-inflammatory drug discovery compared to phenylacetates lacking the 4-methylsulfonyl group, which do not share this potent and selective COX-2 inhibitory profile [2].

COX-2 Inhibition Inflammation Analgesic Drug Development

Reported Synthetic Yield in Multi-Step Etoricoxib Production

In the synthesis of the API etoricoxib, a pathway utilizing intermediates related to ethyl 4-(methylsulfonyl)phenylacetate has been reported with a high overall yield of >65% from methyl 6-methylnicotinate . Furthermore, a patent describes a method for preparing a related intermediate, 4-methylsulphonyl phenylacetic acid, with a high yield of 88.0% and purity of 99.3% [1]. These data points provide a quantitative benchmark for the efficiency of routes incorporating the 4-methylsulfonylphenyl pharmacophore. While not a direct head-to-head comparison for the ethyl ester itself, it supports the viability and high-yielding potential of this class of intermediates in large-scale pharmaceutical manufacturing [2].

Process Chemistry API Synthesis Scale-up

High-Value Research and Industrial Applications for Ethyl 4-(methylsulfonyl)phenylacetate


Scale-Up Synthesis of Etoricoxib and Next-Generation COX-2 Inhibitors

This compound is the procurement item of choice for contract manufacturing organizations (CMOs) and pharmaceutical companies seeking to synthesize etoricoxib or develop novel COX-2 inhibitors. Its established role as a direct precursor to the 4-methylsulfonylphenyl pharmacophore, combined with its favorable melting point for handling, positions it as a superior starting material over the higher-melting free acid or less lipophilic methyl ester [1]. The high reported yields for related intermediates in etoricoxib synthesis (e.g., 88.0% yield) provide a strong quantitative justification for its use in cost-sensitive, large-scale API manufacturing [2].

Medicinal Chemistry for Inflammation and Pain Research

Research groups focused on anti-inflammatory drug discovery should prioritize this ethyl ester as a key building block. The class-level evidence demonstrates that compounds derived from this specific scaffold achieve potent and selective COX-2 inhibition and in vivo analgesic activity [1]. This differentiates it from generic phenylacetates and provides a higher probability of generating lead compounds with desirable pharmacological profiles. The subtle increase in lipophilicity from the ethyl ester may also be advantageous for optimizing the pharmacokinetic properties of new chemical entities .

Process Chemistry and Crystallization Optimization Studies

The significant and quantifiable difference in melting point between the ethyl ester (78-79 °C) and the free acid (136-140 °C) makes the ester a compelling subject for studies in process chemistry, particularly for solid-state optimization and crystallization development [1]. For procurement officers and lab managers, this means the compound is easier to handle, requires less energy for melt processing, and offers distinct advantages in purification workflows, directly impacting the efficiency and cost of chemical development projects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(methylsulfonyl)phenylacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.